Cyclohexyl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone Cyclohexyl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13656900
InChI: InChI=1S/C13H22N2O/c16-13(10-4-2-1-3-5-10)15-8-11-6-7-14-12(11)9-15/h10-12,14H,1-9H2/t11-,12+/m1/s1
SMILES: C1CCC(CC1)C(=O)N2CC3CCNC3C2
Molecular Formula: C13H22N2O
Molecular Weight: 222.33 g/mol

Cyclohexyl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone

CAS No.:

Cat. No.: VC13656900

Molecular Formula: C13H22N2O

Molecular Weight: 222.33 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexyl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone -

Specification

Molecular Formula C13H22N2O
Molecular Weight 222.33 g/mol
IUPAC Name [(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-cyclohexylmethanone
Standard InChI InChI=1S/C13H22N2O/c16-13(10-4-2-1-3-5-10)15-8-11-6-7-14-12(11)9-15/h10-12,14H,1-9H2/t11-,12+/m1/s1
Standard InChI Key ZXCKYFDMNLDRRC-NEPJUHHUSA-N
Isomeric SMILES C1CCC(CC1)C(=O)N2C[C@H]3CCN[C@H]3C2
SMILES C1CCC(CC1)C(=O)N2CC3CCNC3C2
Canonical SMILES C1CCC(CC1)C(=O)N2CC3CCNC3C2

Introduction

Cyclohexyl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone is a complex organic compound belonging to the class of hexahydropyrrolo derivatives. It features a cyclohexyl group attached to a hexahydropyrrolo structure, which is characterized by its nitrogen-containing heterocyclic ring system. The compound's molecular structure includes carbon, hydrogen, nitrogen, and oxygen atoms, making it a subject of interest in both synthetic organic chemistry and medicinal chemistry.

Synthesis of Cyclohexyl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone

The synthesis of this compound typically involves several key steps, often requiring specific catalysts and solvents to facilitate reactions efficiently. Temperature control and reaction times are crucial for achieving high yields and purity of the final product. The synthesis may involve the manipulation of simpler pyrrole derivatives through various organic chemistry methods.

Biological Activity and Potential Applications

The mechanism of action for Cyclohexyl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone involves interactions at the molecular level with biological targets. It may modulate enzyme activity or receptor interactions. Quantitative data on binding affinities and biological activity are often obtained through assays and computational modeling studies. This compound has potential applications in medicinal chemistry, although specific therapeutic targets or uses are not detailed in available literature.

Research Findings and Future Directions

Research on Cyclohexyl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone is focused on its synthesis and potential biological activities. Future studies should aim to elucidate its specific biological targets and therapeutic potential through detailed biochemical assays and in vivo studies.

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